molecular formula C20H20ClN3O2 B5801428 N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5801428
M. Wt: 369.8 g/mol
InChI Key: JOPWUDUBUKNCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as BCTC, is a synthetic compound that belongs to the class of benzamide derivatives. BCTC has gained attention in scientific research due to its potential as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the regulation of pain sensation, temperature sensation, and inflammation. The selective inhibition of TRPV1 by BCTC has shown promising results in the treatment of various pain-related disorders.

Mechanism of Action

N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide selectively inhibits TRPV1 by binding to a specific site on the channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The inhibition of TRPV1 by N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide results in the attenuation of pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. The inhibition of TRPV1 by N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide results in the attenuation of pain sensation and inflammation. In addition, N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for lab experiments, including its high selectivity for TRPV1 and its potent pharmacological effects. However, N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.

Future Directions

There are several potential future directions for the study of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of research could focus on the development of more potent and selective TRPV1 antagonists based on the structure of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. Another area of research could focus on the potential use of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in combination with other drugs for the treatment of pain-related disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in humans.

Synthesis Methods

N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with tert-butylamine to form the corresponding tert-butylamide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzylamine to give N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

Scientific Research Applications

N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential as a selective TRPV1 antagonist. TRPV1 has been implicated in various pain-related disorders, including neuropathic pain, inflammatory pain, and cancer-related pain. N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown promising results in preclinical studies for the treatment of these disorders. In addition, N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been studied for its potential as a treatment for metabolic disorders such as obesity and diabetes.

properties

IUPAC Name

N-tert-butyl-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-20(2,3)24(19(25)15-10-7-11-16(21)12-15)13-17-22-18(23-26-17)14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPWUDUBUKNCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.